molecular formula C23H19ClN2O3S B4880392 N-{[(2-benzoyl-4-chlorophenyl)amino]carbonothioyl}-2-methoxy-3-methylbenzamide

N-{[(2-benzoyl-4-chlorophenyl)amino]carbonothioyl}-2-methoxy-3-methylbenzamide

Cat. No. B4880392
M. Wt: 438.9 g/mol
InChI Key: QFLNDZVGMNITNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(2-benzoyl-4-chlorophenyl)amino]carbonothioyl}-2-methoxy-3-methylbenzamide, also known as BCTC, is a potent and selective transient receptor potential cation channel subfamily M member 8 (TRPM8) antagonist. TRPM8 is a cold and menthol-sensitive ion channel that is expressed in various tissues, including sensory neurons, prostate, and bladder. BCTC has been widely used in scientific research to investigate the role of TRPM8 in various physiological and pathological processes.

Mechanism of Action

N-{[(2-benzoyl-4-chlorophenyl)amino]carbonothioyl}-2-methoxy-3-methylbenzamide is a potent and selective TRPM8 antagonist that inhibits TRPM8-mediated calcium influx and channel activation. N-{[(2-benzoyl-4-chlorophenyl)amino]carbonothioyl}-2-methoxy-3-methylbenzamide binds to the pore region of the TRPM8 channel and prevents the influx of calcium ions, which is essential for channel activation and cold sensation.
Biochemical and Physiological Effects:
N-{[(2-benzoyl-4-chlorophenyl)amino]carbonothioyl}-2-methoxy-3-methylbenzamide has been shown to inhibit TRPM8-mediated cold and menthol sensitivity in sensory neurons, which suggests that TRPM8 may be a potential target for the treatment of cold-induced pain and hypersensitivity. N-{[(2-benzoyl-4-chlorophenyl)amino]carbonothioyl}-2-methoxy-3-methylbenzamide has also been shown to inhibit TRPM8-mediated prostate cancer cell proliferation and migration, which suggests that TRPM8 may be a potential target for the treatment of prostate cancer. N-{[(2-benzoyl-4-chlorophenyl)amino]carbonothioyl}-2-methoxy-3-methylbenzamide has also been shown to inhibit TRPM8-mediated bladder contraction, which suggests that TRPM8 may be a potential target for the treatment of overactive bladder. N-{[(2-benzoyl-4-chlorophenyl)amino]carbonothioyl}-2-methoxy-3-methylbenzamide has also been shown to inhibit TRPM8-mediated colonic motility, which suggests that TRPM8 may be a potential target for the treatment of inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

N-{[(2-benzoyl-4-chlorophenyl)amino]carbonothioyl}-2-methoxy-3-methylbenzamide is a potent and selective TRPM8 antagonist that can be used to investigate the role of TRPM8 in various physiological and pathological processes. N-{[(2-benzoyl-4-chlorophenyl)amino]carbonothioyl}-2-methoxy-3-methylbenzamide is easy to synthesize and purify, which makes it a cost-effective tool for scientific research. However, N-{[(2-benzoyl-4-chlorophenyl)amino]carbonothioyl}-2-methoxy-3-methylbenzamide has some limitations for lab experiments. N-{[(2-benzoyl-4-chlorophenyl)amino]carbonothioyl}-2-methoxy-3-methylbenzamide is not stable in aqueous solutions, which makes it difficult to use in some experimental settings. N-{[(2-benzoyl-4-chlorophenyl)amino]carbonothioyl}-2-methoxy-3-methylbenzamide also has some off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are many future directions for the use of N-{[(2-benzoyl-4-chlorophenyl)amino]carbonothioyl}-2-methoxy-3-methylbenzamide in scientific research. One potential direction is the use of N-{[(2-benzoyl-4-chlorophenyl)amino]carbonothioyl}-2-methoxy-3-methylbenzamide as a tool for investigating the role of TRPM8 in other physiological and pathological processes, such as cancer metastasis, neuropathic pain, and itch. Another potential direction is the development of more potent and selective TRPM8 antagonists that can be used in clinical settings. Finally, the use of N-{[(2-benzoyl-4-chlorophenyl)amino]carbonothioyl}-2-methoxy-3-methylbenzamide in combination with other drugs or therapies may enhance the efficacy of existing treatments for various diseases.

Scientific Research Applications

N-{[(2-benzoyl-4-chlorophenyl)amino]carbonothioyl}-2-methoxy-3-methylbenzamide has been widely used in scientific research to investigate the role of TRPM8 in various physiological and pathological processes, including pain, cold sensation, prostate cancer, bladder function, and inflammatory bowel disease. N-{[(2-benzoyl-4-chlorophenyl)amino]carbonothioyl}-2-methoxy-3-methylbenzamide has been shown to inhibit TRPM8-mediated cold and menthol sensitivity in sensory neurons, which suggests that TRPM8 may be a potential target for the treatment of cold-induced pain and hypersensitivity. N-{[(2-benzoyl-4-chlorophenyl)amino]carbonothioyl}-2-methoxy-3-methylbenzamide has also been shown to inhibit TRPM8-mediated prostate cancer cell proliferation and migration, which suggests that TRPM8 may be a potential target for the treatment of prostate cancer. N-{[(2-benzoyl-4-chlorophenyl)amino]carbonothioyl}-2-methoxy-3-methylbenzamide has also been shown to inhibit TRPM8-mediated bladder contraction, which suggests that TRPM8 may be a potential target for the treatment of overactive bladder. N-{[(2-benzoyl-4-chlorophenyl)amino]carbonothioyl}-2-methoxy-3-methylbenzamide has also been shown to inhibit TRPM8-mediated colonic motility, which suggests that TRPM8 may be a potential target for the treatment of inflammatory bowel disease.

properties

IUPAC Name

N-[(2-benzoyl-4-chlorophenyl)carbamothioyl]-2-methoxy-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O3S/c1-14-7-6-10-17(21(14)29-2)22(28)26-23(30)25-19-12-11-16(24)13-18(19)20(27)15-8-4-3-5-9-15/h3-13H,1-2H3,(H2,25,26,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFLNDZVGMNITNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[4-chloro-2-(phenylcarbonyl)phenyl]carbamothioyl}-2-methoxy-3-methylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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